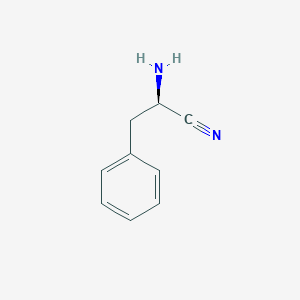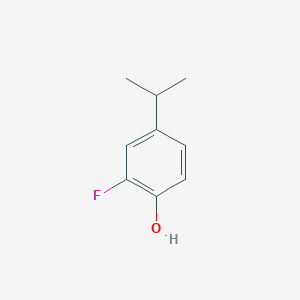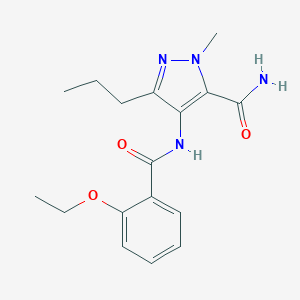![molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3](/img/structure/B186232.png)
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
作用机制
The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.
生化和生理效应
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can reduce inflammation and tumor growth in animal models. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its long-term safety in humans.
Conclusion
In conclusion, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.
合成方法
The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate as a yellow crystalline solid with a high yield.
科学研究应用
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.
属性
CAS 编号 |
18794-97-3 |
|---|---|
产品名称 |
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC 名称 |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
InChI 键 |
MPQDDZHZMJYALE-RVDMUPIBSA-N |
手性 SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C |
同义词 |
Butanoic acid, 2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



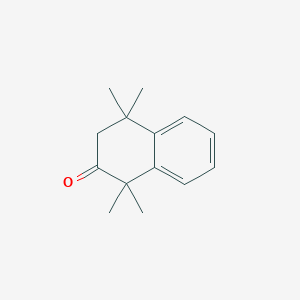
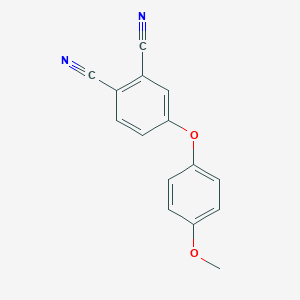
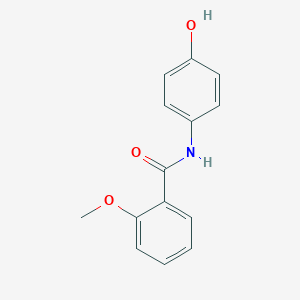
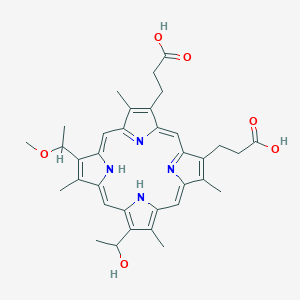
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


